S-Benzyl-L-penicillamine
Description
S-Benzyl-L-penicillamine is a chemically modified derivative of penicillamine, a thiol-containing amino acid derived from the hydrolysis of penicillin. Penicillamine itself ((2S)-2-amino-3-mercapto-3-methylbutanoic acid) is known for its metal-chelating properties and therapeutic use in Wilson’s disease and rheumatoid arthritis. In S-Benzyl-L-penicillamine, the thiol (-SH) group of penicillamine is substituted with a benzyl (-CH₂C₆H₅) group via a sulfur atom, forming a thioether bond. This modification enhances stability and alters bioavailability, making it valuable in pharmaceutical synthesis and biochemical research .
The L-configuration of the molecule ensures stereospecific interactions in biological systems, distinguishing it from racemic (DL) or D-isomer counterparts. Its primary applications include acting as a precursor for metal-chelating agents, enzyme inhibitors, and intermediates in organic synthesis .
Properties
Molecular Weight |
239.33 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
S-Benzyl-L-penicillamine belongs to a family of sulfur-modified amino acids and penicillin derivatives. Below is a systematic comparison with structurally or functionally related compounds:
Stereoisomeric Variants
- S-Benzyl-DL-Penicillamine (Racemic Mixture):
This compound contains both D- and L-isomers. The racemic form is less biologically active due to reduced compatibility with enzyme-binding sites. For example, in chelation therapy, the L-form shows higher specificity for copper ions compared to the DL-form .- Key Difference : The DL-form is primarily used in academic studies to investigate stereochemical effects on reactivity and toxicity.
Thiol-Modified Amino Acids
- S-Benzyl-L-Cysteine: Structurally analogous to S-Benzyl-L-penicillamine but derived from cysteine (2-amino-3-mercaptopropanoic acid). The shorter carbon chain and absence of a methyl branch reduce steric hindrance, making it more reactive in disulfide bond formation. It is widely used in peptide synthesis and protein engineering . Key Difference: Unlike penicillamine derivatives, cysteine-based analogs lack the dimethyl backbone, limiting their metal-chelating efficiency.
S-Allyl-L-Cysteine :
Features an allyl (-CH₂CH=CH₂) group instead of benzyl. The unsaturated bond increases electrophilicity, enhancing reactivity in nucleophilic substitutions. It is studied for antioxidant properties in nutraceuticals .
Penicillin-Derived Compounds
- Benzathine Benzylpenicillin :
A penicillin antibiotic salt (CAS 1538-09-6) composed of benzylpenicillin and benzathine (N,N'-dibenzylethylenediamine). Unlike S-Benzyl-L-penicillamine, it retains the β-lactam ring critical for antibacterial activity. It is used in long-acting antibiotic formulations .- Key Difference : S-Benzyl-L-penicillamine lacks the β-lactam ring and antibacterial activity, focusing instead on metabolic and chelation roles.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Group | Primary Application | Stereochemical Relevance |
|---|---|---|---|---|
| S-Benzyl-L-penicillamine | C₁₁H₁₅NO₂S | Thioether | Chelation, drug synthesis | L-isomer specificity |
| S-Benzyl-DL-penicillamine | C₁₁H₁₅NO₂S | Thioether | Comparative biochemical studies | Racemic mixture |
| S-Benzyl-L-cysteine | C₁₀H₁₃NO₂S | Thioether | Peptide modification | L-isomer specificity |
| Benzathine benzylpenicillin | (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ | β-lactam + amine salt | Antibiotic prophylaxis | Not applicable |
Notes on Limitations and Further Research
The provided evidence lacks quantitative data (e.g., binding constants, solubility profiles). For comprehensive comparisons, consult specialized databases like PubChem or primary literature on pharmacokinetics. Additionally, structural analogs such as S-methyl-penicillamine or S-acetylated variants warrant exploration for expanded applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
